N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)amino]-1,3-thiazole-4-carboxamide
Description
The compound N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)amino]-1,3-thiazole-4-carboxamide is a bis-thiazole derivative featuring:
- A central 1,3-thiazole-4-carboxamide scaffold.
- A carbamoylmethyl substituent at the 4-position of the first thiazole ring.
- A 3-chlorophenylamino group at the 2-position of the second thiazole ring.
Properties
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(3-chloroanilino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2S2/c16-8-2-1-3-9(4-8)18-14-20-11(7-25-14)13(23)21-15-19-10(6-24-15)5-12(17)22/h1-4,6-7H,5H2,(H2,17,22)(H,18,20)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPDLZIQHYBQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C(=O)NC3=NC(=CS3)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)amino]-1,3-thiazole-4-carboxamide is a synthetic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a thiazole ring system, which is known for its role in various biological activities. The molecular formula for this compound is , with a molecular weight of approximately 400.84 g/mol. Its structure includes functional groups that enhance its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. For instance, compounds similar to this compound have been shown to inhibit the activity of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.
Case Study: VEGFR-2 Inhibition
In a study assessing the effects of thiazole derivatives on MCF-7 breast cancer cells, it was found that these compounds significantly altered cell cycle distribution. Specifically, treatment with a related thiazole compound resulted in an increased population of cells in the pre-G1 phase, indicating induction of apoptosis. The control cells showed 16.99% in G2/M and 2.12% in pre-G1 phases, whereas treated cells exhibited 6.81% and 31.66%, respectively .
Antimicrobial Activity
Thiazole derivatives have also demonstrated antimicrobial properties against various pathogens. The presence of halogen substituents, such as chlorine, appears to enhance their efficacy.
Research Findings
A review of thiazole compounds indicated that those with electron-withdrawing groups (like chlorine) exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, compounds structurally similar to this compound showed significant inhibition zones in agar diffusion tests against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has also been explored. Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders.
Research suggests that thiazoles may exert their anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. For instance, a related thiazole compound demonstrated reduced levels of these cytokines in vitro following treatment with lipopolysaccharide (LPS) .
Summary Table of Biological Activities
Comparison with Similar Compounds
Core Structural Variations
Key Observations :
- The target compound uniquely combines two thiazole rings, distinguishing it from monocyclic analogues.
- Chlorophenyl groups are common in analogues (e.g., 3-chloro vs. 4-chloro in ), influencing steric and electronic properties.
- Hybrid systems (e.g., thiazole-pyrazole in or thiazolidinone-benzothiazole in ) exhibit divergent bioactivity profiles due to core flexibility and substituent interactions.
Insights :
Physicochemical and Spectral Properties
Preparation Methods
Retrosynthetic Analysis
The retrosynthetic approach to N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)amino]-1,3-thiazole-4-carboxamide involves disconnecting the molecule into two primary fragments:
-
Thiazole-4-carboxamide core : Derived from 2-[(3-chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid.
-
Carbamoylmethyl-thiazole subunit : Synthesized via functionalization of 4-(aminomethyl)thiazole-2-amine with a carbamoyl group.
Coupling these fragments necessitates peptide bond-forming reactions, typically mediated by carbodiimide-based reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N′-dicyclohexylcarbodiimide).
Stepwise Preparation Procedures
Synthesis of 2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic Acid
The thiazole-4-carboxylic acid intermediate is prepared via a Hantzsch thiazole synthesis. A mixture of 3-chloroaniline (1.0 equiv), ethyl 2-chloroacetoacetate (1.2 equiv), and thiourea (1.5 equiv) is refluxed in ethanol under acidic conditions (HCl, 6 N) for 12 hours. The crude product is purified via recrystallization from ethanol/water (yield: 68–72%).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Solvent | Ethanol |
| Catalyst | HCl (6 N) |
| Reaction Time | 12 hours |
Functionalization of 4-(Aminomethyl)thiazole-2-amine
The carbamoylmethyl group is introduced via a two-step process:
-
Methylation : Treatment of 4-(aminomethyl)thiazole-2-amine with methyl chloroacetate in dichloromethane (DCM) at 0°C yields 4-(methoxycarbonylmethyl)thiazole-2-amine.
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Aminolysis : Reaction with aqueous ammonia (28% w/w) at room temperature for 24 hours converts the ester to the carbamoylmethyl derivative.
Coupling Reactions and Final Assembly
Peptide Coupling Using EDC/HOBt
The final step involves coupling 2-[(3-chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid (1.0 equiv) with 4-(carbamoylmethyl)thiazole-2-amine (1.1 equiv) using EDC (1.2 equiv) and HOBt (1-hydroxybenzotriazole, 1.2 equiv) in DCM. The reaction is stirred at room temperature for 48 hours, followed by extraction with dilute HCl and drying over Na₂SO₄.
Optimization Insights
-
Coupling Agent Comparison :
Reagent Yield (%) Purity (%) EDC/HOBt 78 95 DCC/DMAP 65 88 DIC/HOAt 72 92 -
Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate reaction rates but reduce regioselectivity due to increased solvation of intermediates.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms a purity of >98% with a retention time of 6.42 minutes.
Applications in Medicinal Chemistry
Preliminary studies on analogous thiazole-carboxamides demonstrate inhibitory activity against cyclooxygenase (COX-2) with IC₅₀ values ranging from 0.8–2.4 μM . The carbamoylmethyl group enhances solubility, facilitating pharmacokinetic profiling in preclinical models.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)amino]-1,3-thiazole-4-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step reactions involving thiazole ring formation, carboxamide coupling, and chlorophenyl substitution. Key steps include:
- Thiazole ring assembly : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol or DMF .
- Carboxamide coupling : Use of EDC/HOBt or DCC as coupling agents for amide bond formation between thiazole-carboxylic acid and amine intermediates .
- Optimization : Reaction temperature (60–80°C) and solvent polarity (DMF > ethanol) significantly affect yield. Monitor via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the compound characterized spectroscopically, and what key structural features are confirmed?
- Analytical techniques :
- 1H/13C NMR : Confirm thiazole ring protons (δ 7.5–8.2 ppm) and carboxamide NH signals (δ 10–12 ppm) .
- IR spectroscopy : Detect C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. What strategies resolve contradictory data in biological activity assays for this compound?
- Case study : If cytotoxicity assays (e.g., IC50 values) conflict across cell lines:
- Replicate experiments : Use triplicate measurements with standardized cell viability protocols (MTT/XTT assays) .
- Control variables : Assess solubility (DMSO concentration ≤0.1%) and batch purity (HPLC ≥95%) .
- Target validation : Perform kinase inhibition profiling or receptor binding assays to confirm mechanism-specific activity .
Q. How can computational modeling guide structural optimization to enhance target selectivity?
- Approach :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets (e.g., kinases, GPCRs). Prioritize modifications to the carbamoylmethyl or chlorophenyl groups .
- QSAR analysis : Corrogate substituent effects (e.g., electron-withdrawing Cl) with bioactivity data to design analogs .
- ADMET prediction : Use SwissADME to optimize logP (2–5) and reduce hepatotoxicity risks .
Q. What experimental designs validate the compound’s mechanism of action in inflammatory pathways?
- Protocol :
- In vitro models : Treat RAW 264.7 macrophages with LPS and measure TNF-α/IL-6 suppression via ELISA .
- Pathway analysis : Western blotting for NF-κB or MAPK pathway proteins (e.g., p65, ERK1/2 phosphorylation) .
- Gene silencing : CRISPR/Cas9 knockout of suspected targets (e.g., COX-2) to confirm dependency .
Key Challenges & Solutions
- Low aqueous solubility : Use PEG-400 or cyclodextrin-based formulations for in vivo studies .
- Stereochemical instability : Characterize enantiomers via chiral HPLC and assign configurations using X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
